phenanthren-9-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
phenanthren-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBUBUXQLGFKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277351 | |
| Record name | 9-Phenanthrenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4707-72-6 | |
| Record name | 9-Phenanthrenemethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenanthrenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Phenanthren 9 Ylmethanol and Its Derivatives
Regioselective Functionalization Strategies at the Phenanthrene (B1679779) Nucleus
Achieving regioselectivity in the functionalization of the phenanthrene core is a critical challenge for chemists. The C9 position is often a primary target for substitution due to its electronic properties and steric accessibility.
Direct C9-Hydroxymethylation Approaches
Direct introduction of a hydroxymethyl group at the C9 position of phenanthrene can be accomplished through several methods. One common approach involves the formylation of phenanthrene to produce phenanthrene-9-carbaldehyde, which is then reduced to the corresponding alcohol. The Gattermann reaction, using hydrogen cyanide and a Lewis acid catalyst, can be employed for the formylation step. orgsyn.org Another method is the Vilsmeier-Haack reaction, which utilizes a phosphoryl chloride and a substituted amide to generate the aldehyde.
Alternatively, organometallic routes provide a direct pathway. For instance, the reaction of 9-phenanthrylmagnesium bromide with ethyl formate (B1220265) is a known method for synthesizing phenanthrene-9-carbaldehyde. orgsyn.org Subsequent reduction with a mild reducing agent like sodium borohydride (B1222165) yields phenanthren-9-ylmethanol.
Recent advancements have also explored direct C-H functionalization strategies. While not yet a standard method for hydroxymethylation, photoredox catalysis has shown promise for the direct arylation and alkylation of arenes, suggesting potential future applications for direct C9-hydroxymethylation. sci-hub.se
Precursor Chemistry for C9-Substituted Phenanthrenes
The synthesis of C9-substituted phenanthrenes often relies on the preparation of key precursors that can be readily converted to the desired products. A versatile precursor is 9-bromophenanthrene (B47481), which can be prepared by the direct bromination of phenanthrene. orgsyn.org This bromo-derivative serves as a handle for a variety of cross-coupling reactions and organometallic transformations. For example, lithiation of 9-bromophenanthrene with n-butyllithium generates a highly reactive organolithium species that can be quenched with various electrophiles, including formaldehyde, to yield this compound. ru.nl
Another important class of precursors are phenanthrene-9-carboxylic acids and their derivatives. These can be synthesized through methods like the Haworth synthesis or the Bardhan-Sengupta synthesis. scispace.com Reduction of the carboxylic acid or its esters and amides with strong reducing agents like lithium aluminum hydride (LiAlH4) provides a reliable route to this compound.
More complex precursors can also be employed for the synthesis of highly functionalized phenanthrene derivatives. For example, 3,9-disubstituted phenanthrenes can be synthesized from common intermediates, allowing for the introduction of various functional groups at both the C3 and C9 positions. nih.govscispace.com
| Precursor | Reagent(s) | Product | Reference(s) |
| Phenanthrene | 1. N-Bromosuccinimide, Benzoyl peroxide 2. n-Butyllithium 3. Formaldehyde | This compound | ru.nl |
| Phenanthrene-9-carboxylic acid | Lithium aluminum hydride | This compound | |
| 9-Bromophenanthrene | 1. Magnesium 2. Ethyl formate 3. Sodium borohydride | This compound | orgsyn.org |
| 3-Acetyl-9-iodophenanthrene | 1. Sodium borohydride | (9-Iodophenanthren-3-yl)methanol | nih.gov |
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of chiral this compound analogues is of great interest due to the importance of stereochemistry in determining the biological activity of many compounds. mdpi.comethz.ch
Diastereoselective Routes to β-Amino Alcohols bearing Phenanthren-9-yl Moieties
The synthesis of β-amino alcohols containing a phenanthren-9-yl group with high diastereoselectivity is a significant area of research. rsc.orgpsu.edu One approach involves the addition of organometallic reagents to chiral α-amino aldehydes or ketones derived from amino acids. For example, the addition of 9-phenanthryllithium to an N-protected α-amino aldehyde can proceed with high diastereoselectivity, controlled by the existing stereocenter in the amino aldehyde.
Another strategy utilizes N-acyliminium ion chemistry. psu.edu The addition of a phenanthrene nucleophile to a chiral N-acyliminium ion can lead to the formation of β-amino alcohol precursors with good diastereomeric control. A four-step synthesis of (R)-phenanthren-9-yl-[(S)-pyrrolidin-2-yl]methanol starting from L-proline has been reported with high diastereoselectivity. researchgate.netresearchgate.net
Furthermore, intramolecular aminative Umpolung cyclization strategies have been developed for the synthesis of exocyclic β-amino alcohols. nih.gov This method involves the condensation of an aldehyde with α,α-diphenylglycine, followed by decarboxylation and intramolecular cyclization to yield the desired amino alcohol.
| Starting Material | Key Reagent/Reaction | Product | Diastereoselectivity | Reference(s) |
| L-Proline | Grignard reaction with 9-bromophenanthrene | (R)-Phenanthren-9-yl-[(S)-pyrrolidin-2-yl]methanol | High | researchgate.netresearchgate.net |
| Aldehyde bearing a carbonyl group | α,α-Diphenylglycine, intramolecular Umpolung cyclization | Exocyclic β-amino alcohol | up to >20:1 trans/cis | nih.gov |
| Benzyl carbamate (B1207046) derived Weinreb amide | Double Grignard addition | Substituted β-amino alcohols | High | psu.edu |
Enantiomeric Control in Complex Phenanthrene Derivative Synthesis
Achieving enantiomeric control in the synthesis of complex molecules containing a phenanthrene moiety is crucial for developing potent and selective therapeutic agents. acs.org Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of phenanthrene derivatives. For instance, an organocatalyzed Friedel–Crafts reaction of phenanthrenequinones and indoles using a chiral squaramide catalyst has been developed to produce 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrenone derivatives with high enantiomeric excess (up to 97% ee). mdpi.com
Chiral auxiliaries are also employed to control stereochemistry. ethz.ch For example, the use of a chiral auxiliary attached to the phenanthrene precursor can direct the stereochemical outcome of subsequent reactions. An efficient enantioselective synthesis of a dopamine (B1211576) D1 agonist, which features a complex hexahydrophenanthrene core, was achieved from D-aspartic acid without the need for chromatography and with high enantiomeric excess. acs.org
| Reaction Type | Catalyst/Chiral Source | Product | Enantiomeric Excess (ee) | Reference(s) |
| Friedel–Crafts reaction | (S,S)-dimethylaminocyclohexyl-squaramide | 10-Hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrenone derivatives | up to 97% | mdpi.com |
| Electrophilic cyclization | D-Aspartic acid as chiral starting material | (5aR,11bS)-4,5,5a,6,7,11b-Hexahydro-2-propyl-3-thia-5-azacyclopenta[c]phenanthrene-9,10-diol | >99% | acs.org |
Catalytic Innovations in this compound Synthesis
Catalytic methods offer efficient and environmentally benign alternatives to stoichiometric reagents in organic synthesis. Palladium-catalyzed cross-coupling reactions are widely used in the synthesis of phenanthrene derivatives. For example, the Suzuki-Miyaura coupling of 9-bromophenanthrene with a suitable boronic acid derivative can be used to construct the carbon skeleton, which can then be further functionalized to yield this compound.
More recently, photoredox catalysis has gained attention for its ability to facilitate novel transformations under mild conditions. sci-hub.se While direct catalytic hydroxymethylation of phenanthrene is still an area of active research, photocatalytic methods have been successfully applied to the synthesis of thioethers from aryl chlorides and alcohols, including the use of this compound as a substrate. unibo.it
Furthermore, iron-catalyzed benzannulation reactions have been explored for the regioselective functionalization of phenanthrene frameworks, highlighting the potential of earth-abundant metal catalysts in these synthetic routes.
Metal-Catalyzed Transformations for Phenanthrene Scaffold Assembly
The construction of the phenanthrene ring system, the fundamental core of this compound, has been significantly advanced through the use of transition metal catalysis. These methods offer high efficiency and step economy, often utilizing readily available starting materials and minimizing chemical waste. researchgate.netacs.org Key strategies include C-H bond activation, Heck reactions, and cycloisomerization reactions. researchgate.netepa.gov
Palladium-catalyzed reactions are particularly prominent in this field. One powerful approach is the domino reaction, which allows for the rapid assembly of complex structures in a single step. For instance, a palladium-catalyzed domino sequence involving oxidative homocoupling, cyclization, and oxidation of ortho-halogenated deoxybenzoin (B349326) derivatives has been developed to produce synthetically challenging 9,10-disubstituted phenanthrenes. wikipedia.org Another innovative palladium-catalyzed tandem reaction involves the arylation, cyclization, and migration of γ-C(sp²)–H bonds to furnish the phenanthrene skeleton. acs.org
Cycloisomerization reactions catalyzed by various metals provide another modular route. Readily accessible biphenyl (B1667301) derivatives featuring an ortho-alkyne unit can be converted into substituted phenanthrenes using catalytic amounts of platinum, gold, gallium, or indium salts (e.g., PtCl₂, AuCl, GaCl₃, InCl₃). nih.gov This method proceeds via a 6-endo-dig cyclization, where the metal catalyst activates the alkyne for electrophilic attack by the adjacent aromatic ring. nih.gov The choice of catalyst can even influence the final substitution pattern, allowing for selective synthesis of different isomers. nih.gov Iron-based catalysts have also been explored, leveraging the unique reactivity of ligands based on the 1,10-phenanthroline (B135089) scaffold to achieve highly regioselective transformations. unizg.hr
These metal-catalyzed strategies represent a cornerstone of modern phenanthrene synthesis, providing diverse and powerful tools for assembling the core structure of this compound. researchgate.net
Table 1: Selected Metal-Catalyzed Methods for Phenanthrene Scaffold Synthesis
| Catalytic System | Reaction Type | Starting Materials | Key Features |
|---|---|---|---|
| Pd(PPh₃)₄ / Cs₂CO₃ | Domino (Homocoupling/Cyclization) | 2-(2-bromoaryl)-1-arylethan-1-ones | Rapid construction of 9,10-dibenzoyl-phenanthrenes. wikipedia.org |
| PtCl₂, AuCl, GaCl₃, or InCl₃ | 6-endo-dig Cycloisomerization | ortho-Alkynyl biphenyls | Modular approach with broad substrate scope. nih.gov |
| Palladium(II) | Tandem (Arylation/Cyclization/Migration) | - | γ-C(sp²)–H bond activation for phenanthrene formation. acs.org |
| Iron / 2,9-diaryl-1,10-phenanthroline | Hydrosilylation | Alkenes | Unique benzylic selectivity due to π-π stacking interactions. unizg.hr |
Organocatalytic Approaches in Stereocontrolled Synthesis
While metal catalysts excel at scaffold construction, organocatalysis has emerged as a powerful strategy for controlling the stereochemistry in the synthesis of chiral phenanthrene derivatives. These methods use small, metal-free organic molecules to induce asymmetry, offering a complementary approach to traditional metal-based catalysts.
A notable example is the enantioselective Friedel-Crafts reaction between phenanthrenequinones and indoles. nih.govCurrent time information in Bangalore, IN. This reaction allows for the stereoselective synthesis of 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrenone derivatives, which are structurally related to this compound. Current time information in Bangalore, IN. The key to this transformation is the use of a bifunctional chiral organocatalyst, such as (S,S)-dimethylaminocyclohexyl-squaramide. Current time information in Bangalore, IN.researchgate.net
In the proposed mechanism, the squaramide moiety of the catalyst activates the phenanthrenequinone (B147406) electrophile through double hydrogen bonding, while the tertiary amine group activates the indole (B1671886) nucleophile. Current time information in Bangalore, IN. This dual activation within a chiral environment directs the approach of the nucleophile, leading to the formation of the product with high levels of enantiomeric excess (ee), reaching up to 97%. nih.govCurrent time information in Bangalore, IN. The absolute configuration of the resulting chiral adducts has been confirmed through X-ray crystallographic analysis. Current time information in Bangalore, IN. This organocatalytic method not only provides efficient access to optically active phenanthrene derivatives but also highlights how stereochemistry can significantly impact biological activity. Current time information in Bangalore, IN.researchgate.net
Table 2: Organocatalytic Asymmetric Friedel-Crafts Reaction of Phenanthrenequinones
| Catalyst | Substrates | Product Type | Yield Range | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| (S,S)-dimethylaminocyclohexyl-squaramide | Phenanthrenequinones, Indoles | 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrenones | 73–90% | Up to 97% |
Data sourced from studies on the enantioselective Friedel-Crafts reaction. nih.govCurrent time information in Bangalore, IN.
Total Synthesis Strategies Involving this compound Intermediates
The phenanthrene framework, and specifically C9-functionalized intermediates like this compound and its direct precursor, phenanthrene-9-carboxaldehyde, are crucial building blocks in the total synthesis of complex natural products. nih.gov Their rigid structure and versatile functional handle at the C9 position make them ideal starting points for constructing elaborate molecular architectures.
One significant application is in the synthesis of aporphine (B1220529) alkaloids. The total synthesis of O-methyl-dehydroisopiline, a member of this class, utilizes a phenanthrene intermediate as the key structural element. researchgate.netnih.gov The synthesis employs an Indium(III) chloride (InCl₃)-catalyzed cycloisomerization of a functionalized biphenyl alkyne to construct the core phenanthrene scaffold. acs.orgsmolecule.com This phenanthrene intermediate is then further elaborated through intramolecular amination to forge the final heterocyclic ring of the alkaloid. acs.org
Similarly, phenanthrene intermediates are pivotal in creating analogues of combretastatin (B1194345) A-4, a potent natural anticancer agent. wikipedia.orgnih.gov The synthesis of polyoxygenated phenanthrenes that are close relatives of combretastatin A-4 has been achieved, demonstrating the utility of the phenanthrene core in medicinal chemistry. nih.gov Furthermore, the total synthesis of phenanthroindolizidine alkaloids, such as (±)-antofine and (±)-deoxypergularinine, begins with phenanthrene-9-carboxaldehydes. nih.gov These aldehydes, readily accessible from this compound via oxidation, undergo a series of transformations to build the complex pentacyclic structure of the final natural products. nih.gov These examples underscore the strategic importance of this compound and its closely related derivatives as foundational intermediates in the assembly of biologically active molecules.
Chemical Reactivity and Derivatization Studies of Phenanthren 9 Ylmethanol Systems
Elucidation of Reaction Mechanisms and Reaction Pathways
The reactivity of phenanthren-9-ylmethanol is governed by the interplay between its hydroxymethyl group and the extended π-system of the phenanthrene (B1679779) nucleus. The hydroxyl group can undergo typical alcohol reactions, such as conversion to halides or tosylates, creating good leaving groups for subsequent nucleophilic substitution. This pathway is analogous to the transformation of anthracen-9-ylmethanol, which can be converted to 9-(chloromethyl)anthracene (B151802) and subsequently reacted with nucleophiles like potassium cyanide researchgate.net.
More complex reaction pathways involving the phenanthrene core have also been explored for synthesizing phenanthrene derivatives. While not starting directly from this compound, these syntheses illuminate the types of reactions the phenanthrene system can undergo. Palladium-catalyzed reactions are significant in forming the carbocyclic structure of phenanthrene. espublisher.com One such approach involves an intramolecular Heck reaction mechanism. espublisher.com An alternative pathway that has been investigated is a 6π electrocyclic ring-closure reaction. espublisher.com Theoretical calculations suggest that the intramolecular Heck mechanism is lower in energy compared to the electrocyclic pathway. espublisher.com These advanced synthetic routes, including the Bardhan-Sengupta, Haworth, and Pschorr syntheses, provide access to a variety of substituted phenanthrenes, which are precursors to or derivatives of this compound. researchgate.net
| Reaction Type | Description | Key Reagents/Conditions | Reference |
| Nucleophilic Substitution (via Halide) | The hydroxyl group is converted to a halide (e.g., chloride) to facilitate substitution by a nucleophile. | Thionyl chloride (SOCl₂), followed by a nucleophile (e.g., KCN). | researchgate.net |
| Intramolecular Heck Reaction | A palladium-catalyzed C-C bond formation leading to the cyclized phenanthrene core. | Pd(OAc)₂, PPh₃, Cs₂CO₃ in DMF solvent. | espublisher.com |
| 6π Electrocyclic Reaction | A thermally or photochemically induced pericyclic reaction forming the central ring of the phenanthrene system. | Heat or UV light on a suitable precursor. | espublisher.com |
Derivatization for Advanced Analytical Detection and Quantification
The unique structural and photophysical properties of the phenanthrene moiety make this compound an excellent scaffold for developing analytical probes. Derivatization of its hydroxyl group can significantly enhance its utility in both spectroscopic and chromatographic analyses.
The phenanthrene core is inherently fluorescent, a property that is highly sensitive to its chemical environment. scispace.com Derivatization strategies often aim to modulate this fluorescence for analytical purposes, such as creating "turn-on" fluorescent probes or tags for mass spectrometry.
The fluorescence quantum yield of aromatic systems is influenced by factors such as structural rigidity and the presence of substituent groups. scispace.com By reacting the hydroxyl group of this compound with a target analyte, a new derivative is formed with potentially altered spectroscopic properties. This change can be correlated with the analyte's concentration.
A common strategy involves using a phenanthrene derivative as a labeling reagent. For instance, phenanthrene-based structures like 9,10-phenanthrenequinone (PQ) have been used as derivatizing agents for aliphatic aldehydes, creating highly ionizable imidazole (B134444) derivatives that can be detected with high sensitivity using liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). researchgate.net Similarly, PQ can be reacted with 2-aminothiophenol (B119425) in a post-column derivatization step to produce a fluorescent product, enabling the sensitive detection of the original quinone in environmental samples. nih.govresearchgate.net These examples highlight the potential of the phenanthrene scaffold in designing reagents for trace analysis.
| Analytical Technique | Derivatization Strategy | Resulting Change | Example Reagent |
| Fluorescence Spectroscopy | Reaction with a non-fluorescent analyte to form a fluorescent conjugate. | Generation of a fluorescent signal proportional to analyte concentration. | 2-aminothiophenol (reacts with PQ) nih.govresearchgate.net |
| Mass Spectrometry (LC-MS/MS) | Introduction of a "mass-tag" to an analyte for enhanced ionization and detection. | Increased sensitivity and specific fragmentation pattern for monitoring. | 9,10-Phenanthrenequinone (reacts with aldehydes) researchgate.net |
In chromatography, derivatization is employed to alter the physicochemical properties of an analyte, such as its polarity and volatility, to improve separation efficiency and detection. The hydroxyl group of this compound is an ideal handle for such modifications.
For instance, in High-Performance Liquid Chromatography (HPLC), converting the polar hydroxyl group into a less polar ester or ether can significantly change the compound's retention time in reversed-phase (RP) systems. diva-portal.org This is particularly useful for separating this compound from other polar compounds or for improving its peak shape.
Conversely, this compound can be used as a derivatizing agent to label other molecules, such as fatty acids, which often lack a UV chromophore or fluorophore. unco.edu By converting a carboxylic acid to its phenanthren-9-ylmethyl ester, the resulting derivative gains the strong UV absorbance and fluorescence of the phenanthrene tag, allowing for sensitive detection. This approach also enhances the molecule's retention in RP-HPLC, moving it away from the solvent front and interferences. unco.eduresearchgate.net The choice between normal-phase (NP) and reversed-phase (RP) chromatography is critical, with RP-UPLC often providing superior resolution for polycyclic aromatic hydrocarbons and their derivatives compared to NP-HPLC. diva-portal.org
| Chromatographic Goal | Derivatization Approach | Effect on Analyte | Chromatographic System |
| Improved Retention & Separation | Esterification of the hydroxyl group with a non-polar acid. | Increases hydrophobicity, leading to longer retention. | Reversed-Phase HPLC diva-portal.org |
| Enhanced Detectability of Target | Esterification of a target carboxylic acid with this compound. | Introduces a fluorescent and UV-active tag to the target. | Reversed-Phase HPLC with Fluorescence/UV Detection unco.eduresearchgate.net |
Formation of Complex Molecular Architectures from this compound
This compound is a valuable starting material for the synthesis of more complex and functionally diverse molecular architectures, including fused heterocyclic systems and molecules designed for bioorthogonal chemistry.
The construction of heterocyclic rings onto the phenanthrene framework leads to novel compounds with unique electronic and biological properties. A key strategy to achieve this involves a multi-step synthesis starting from this compound.
First, the alcohol is oxidized to the corresponding aldehyde, phenanthrene-9-carbaldehyde. This aldehyde can then be converted into an oxime by reacting with hydroxylamine. arkat-usa.org The subsequent treatment of the oxime with a chlorinating agent like N-chlorosuccinimide (NCS) in the presence of a base generates a stable phenanthrenenitrile oxide. arkat-usa.org This nitrile oxide is a highly reactive 1,3-dipole that can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes or alkynes, to form phenanthrene-fused isoxazolines or isoxazoles, respectively. arkat-usa.orgresearchgate.net This method provides a regioselective route to complex heterocyclic systems, where the steric bulk of the phenanthrene group directs the cycloaddition. arkat-usa.org
| Starting Material | Intermediate | Reaction | Product | Reference |
| Phenanthrene-9-carbaldehyde | Phenanthrene Oxime | Reaction with hydroxylamine. | Phenanthrene Oxime | arkat-usa.org |
| Phenanthrene Oxime | Phenanthrenenitrile Oxide | Chlorination (NCS) and dehydrochlorination. | Phenanthrenenitrile Oxide | arkat-usa.org |
| Phenanthrenenitrile Oxide | N/A | 1,3-Dipolar Cycloaddition with an alkene. | Phenanthrene-fused Isoxazoline | arkat-usa.orgresearchgate.net |
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. arkat-usa.orgnih.govresearchgate.net Introducing bioorthogonal functional groups onto the phenanthrene scaffold allows for its use as a fluorescent probe to tag and visualize biomolecules in situ. researchgate.netscispace.com
This compound can be chemically modified to incorporate reactive handles suitable for bioorthogonal ligation. The most common bioorthogonal reactions include the Staudinger ligation, copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"), and tetrazine ligations. nih.govscispace.com
A practical route starts with converting the hydroxyl group of this compound into a more versatile functional group. For example, it can be transformed into an azide (B81097) or a terminal alkyne.
To introduce an azide: The alcohol can be converted to a tosylate or mesylate, followed by nucleophilic substitution with sodium azide.
To introduce an alkyne: The alcohol can be etherified using a propargyl halide.
The resulting phenanthrene derivative, now equipped with an azide or alkyne, can be covalently attached to a biomolecule containing the complementary functional group. The phenanthrene moiety then acts as a fluorescent reporter tag. The 1,3-dipolar cycloaddition of phenanthrenenitrile oxides, as described previously, is also considered a valuable tool in the realm of bioorthogonal chemistry. arkat-usa.orgresearchgate.net
Advanced Spectroscopic and Computational Analysis of Phenanthren 9 Ylmethanol Systems
Spectroscopic Characterization Techniques
The comprehensive analysis of phenanthren-9-ylmethanol, a polycyclic aromatic hydrocarbon derivative, relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into its molecular structure, photophysical properties, and dynamic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom within the molecule.
In the ¹H NMR spectrum, the aromatic protons of the phenanthrene (B1679779) ring system typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling constants are influenced by the position of the substituent and the electronic interactions between neighboring protons. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) are expected to resonate further upfield, typically in the range of δ 4.5-5.0 ppm, and would appear as a singlet if there are no adjacent protons to couple with. The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
The ¹³C NMR spectrum provides information on the carbon skeleton. The fourteen aromatic carbons of the phenanthrene moiety will have distinct chemical shifts, generally in the range of δ 120-135 ppm. The carbon atom of the methylene group is expected to appear around δ 60-70 ppm. The specific chemical shifts can be influenced by the substitution pattern on the aromatic rings.
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic Protons | 7.0 - 9.0 | 120 - 135 |
| -CH₂- | 4.5 - 5.0 | 60 - 70 |
| -OH | Variable (broad singlet) | - |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through fragmentation analysis. The molecular formula of this compound is C₁₅H₁₂O, corresponding to a molecular weight of approximately 208.26 g/mol . researchgate.netnih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. Due to the stability of the aromatic system, the molecular ion peak is expected to be relatively intense.
The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways for alcohols include the loss of a hydrogen atom to form an [M-1]⁺ peak, or the loss of a water molecule (H₂O) to give an [M-18]⁺ peak. libretexts.org Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a common fragmentation pathway for alcohols. libretexts.org This would result in the loss of the hydroxymethyl radical (•CH₂OH), leading to a significant peak at m/z 179, corresponding to the stable phenanthrenyl cation. Another possible fragmentation is the loss of a formyl radical (•CHO), resulting in a peak at m/z 179.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 208 | [C₁₅H₁₂O]⁺ (Molecular Ion) | - |
| 207 | [C₁₅H₁₁O]⁺ | Loss of H• |
| 190 | [C₁₅H₁₀]⁺• | Loss of H₂O |
| 179 | [C₁₄H₉]⁺ | Loss of •CH₂OH (alpha-cleavage) or •CHO |
Advanced Fluorescence Spectroscopy for Photophysical Property Assessment
Advanced fluorescence spectroscopy is employed to investigate the photophysical properties of this compound, including its absorption and emission characteristics, fluorescence quantum yield, and lifetime. The phenanthrene moiety is known to be fluorescent. researchgate.netresearchgate.net
The absorption spectrum of this compound is expected to show characteristic bands in the ultraviolet (UV) region, arising from π-π* electronic transitions within the aromatic system. The emission spectrum, obtained by exciting the molecule at a wavelength within its absorption band, will reveal the fluorescence properties. Phenanthrene typically exhibits structured emission bands. researchgate.net The fluorescence of phenanthrene is generally weaker than that of its linear isomer, anthracene. msu.edu
Key photophysical parameters that can be determined include:
Fluorescence Quantum Yield (Φf): This value represents the efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed.
Fluorescence Lifetime (τf): This is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon.
These parameters are sensitive to the molecular environment and can be influenced by factors such as solvent polarity and the presence of quenchers.
| Photophysical Parameter | Typical Value/Range for Phenanthrene Derivatives |
|---|---|
| Absorption Maximum (λ_abs) | ~250-350 nm |
| Emission Maximum (λ_em) | ~350-450 nm |
| Fluorescence Quantum Yield (Φf) | Relatively low compared to anthracene |
| Fluorescence Lifetime (τf) | Nanosecond (ns) range |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound. These techniques provide a "fingerprint" of the molecule based on the vibrations of its functional groups.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. vscht.cz The C-H stretching vibrations of the aromatic rings typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group is found just below 3000 cm⁻¹. vscht.cz The C-O stretching vibration of the primary alcohol is expected in the range of 1050-1150 cm⁻¹. The region between 1450 and 600 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. libretexts.org
Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. Aromatic C=C stretching vibrations, which are often strong in Raman spectra, are expected in the 1400-1600 cm⁻¹ region.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| C-O Stretch | 1050 - 1150 | IR |
Time-Resolved Spectroscopy for Dynamic Studies
Time-resolved spectroscopy techniques, such as time-resolved fluorescence and transient absorption spectroscopy, are employed to study the dynamics of the excited states of this compound on timescales ranging from femtoseconds to milliseconds. researchgate.netrug.nlaps.orgimperial.ac.uk These methods provide crucial information about the processes that occur after the molecule absorbs light, including intersystem crossing, internal conversion, and energy transfer.
Time-Resolved Fluorescence Spectroscopy measures the decay of the fluorescence intensity over time, allowing for the direct determination of the fluorescence lifetime (τf). This provides insights into the rates of both radiative and non-radiative decay pathways from the excited singlet state.
Femtosecond Transient Absorption (fs-TA) Spectroscopy is a pump-probe technique that can monitor the evolution of excited states with extremely high temporal resolution. rsc.org An initial "pump" pulse excites the molecule, and a subsequent "probe" pulse monitors the changes in absorption as the molecule relaxes. This allows for the observation of transient species, such as the excited singlet state (S₁), the triplet state (T₁), and any potential photo-induced intermediates. By analyzing the transient absorption spectra at different delay times, the kinetics of processes like intersystem crossing from the singlet to the triplet state can be determined.
Computational Chemistry Applications
Computational chemistry, particularly methods based on Density Functional Theory (DFT), plays a vital role in complementing and interpreting experimental spectroscopic data for this compound. nih.govruc.dkworktribe.comuc.pt These theoretical calculations can provide detailed insights into the molecule's electronic structure, geometry, and spectroscopic properties.
Geometry Optimization and Electronic Structure: DFT calculations can be used to determine the most stable three-dimensional structure of this compound. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides information about the molecule's electronic properties and reactivity.
Prediction of Spectroscopic Properties:
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netresearcher.life Comparing these calculated shifts with experimental data can aid in the definitive assignment of NMR signals.
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies and intensities of the IR and Raman active modes. uzh.charxiv.orgnih.gov This theoretical spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational bands to specific molecular motions.
Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in the UV-Vis spectrum.
By combining experimental spectroscopic data with high-level computational analysis, a comprehensive understanding of the structure, properties, and behavior of this compound can be achieved.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. These computational methods allow for the detailed investigation of molecular orbitals and electron distribution, which are fundamental to understanding a molecule's chemical behavior.
A common approach involves geometry optimization of the molecule using a functional such as B3LYP combined with a basis set like 6-311+G(d,p). This process determines the lowest-energy three-dimensional structure of the molecule. Following optimization, calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons.
The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular reactivity and stability. A small HOMO-LUMO gap generally signifies a molecule that is more reactive and can be more easily excited electronically, as it requires less energy to move an electron from the ground state to an excited state. For polycyclic aromatic hydrocarbons (PAHs), HOMO-LUMO gap values can vary significantly depending on their size and structure, typically falling within a range of 0.64 to 6.59 eV. The specific gap for this compound influences its potential applications in areas like organic electronics, where it can be tuned by molecular design.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:
Ionization Potential (I): Approximated as I ≈ -EHOMO, it represents the energy required to remove an electron.
Electron Affinity (A): Approximated as A ≈ -ELUMO, it is the energy released when an electron is added.
Electronegativity (χ): Calculated as χ = (I + A) / 2, it measures the molecule's ability to attract electrons.
Chemical Hardness (η): Calculated as η = (I - A) / 2, it indicates resistance to change in electron distribution. A "soft" molecule has a small energy gap and is more reactive.
Another valuable tool is the mapping of the Molecular Electrostatic Potential (MEP). The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would highlight the electronegative oxygen atom of the hydroxyl group as a site of negative potential, susceptible to electrophilic attack, while the hydrogen of the hydroxyl group would be a site of positive potential.
| Calculated Parameter | Typical Computational Method | Significance in Predicting Reactivity |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | DFT (e.g., B3LYP/6-311+G(d,p)) | Relates to the capacity for electron donation; higher energy indicates a better electron donor. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | DFT (e.g., B3LYP/6-311+G(d,p)) | Relates to the capacity for electron acceptance; lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE = ELUMO - EHOMO) | DFT (e.g., B3LYP/6-311+G(d,p)) | Indicates chemical reactivity and electronic transition energy; a smaller gap suggests higher reactivity. |
| Ionization Potential (I) | Calculated from EHOMO | Quantifies the energy needed to remove an electron from the molecule. |
| Electron Affinity (A) | Calculated from ELUMO | Quantifies the energy released upon gaining an electron. |
| Molecular Electrostatic Potential (MEP) | Calculated from DFT wavefunctions | Maps electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. |
Molecular Modeling in Conformational Analysis and Intermolecular Interactions
Molecular modeling provides critical insights into the three-dimensional structure and non-covalent interactions of this compound, which govern its physical properties and behavior in condensed phases. Conformational analysis and the study of intermolecular forces are essential for understanding how these molecules arrange and interact with each other and with other chemical species.
Conformational Analysis: The flexibility of this compound primarily arises from the rotation around the single bond connecting the methylene group (-CH₂) to the phenanthrene ring. Molecular modeling techniques, ranging from efficient semi-empirical methods to more accurate DFT calculations, can be used to perform a conformational search. This process involves systematically rotating the dihedral angle of the C-C-O-H chain to identify different spatial arrangements (conformers) and calculate their relative energies. The goal is to locate the global minimum energy conformer, which is the most stable and populated structure, as well as other low-energy conformers that may exist in equilibrium. The presence of an intramolecular hydrogen bond between the hydroxyl group and the π-electron system of the phenanthrene ring is a possibility that would significantly influence conformational preference.
Intermolecular Interactions: In the solid state or in solution, this compound molecules interact through a variety of non-covalent forces. Molecular modeling can be used to explore and quantify these interactions:
Hydrogen Bonding: The hydroxyl group (-OH) is a classic hydrogen bond donor and acceptor. This allows this compound molecules to form strong intermolecular hydrogen bonds with each other (O-H···O), potentially leading to the formation of dimers, chains, or more complex networks. Computational studies can model these interactions and determine their binding energies.
π-π Stacking: The large, flat aromatic surface of the phenanthrene ring system facilitates π-π stacking interactions. These are attractive, non-covalent interactions between aromatic rings that contribute significantly to the stabilization of molecular packing in crystals. Modeling can predict the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and their energetic contributions.
C-H···π Interactions: These are weaker interactions where a C-H bond acts as a weak acid, interacting with the electron-rich π-system of a neighboring phenanthrene ring.
Computational studies on related systems, such as phenanthroline derivatives interacting with DNA, have demonstrated the crucial role of hydrogen bonds in modulating the nature of intermolecular interactions, shifting them from being
Applications of Phenanthren 9 Ylmethanol and Its Derivatives in Advanced Materials Science
Precursors for Organic Electronic Materials Development
The unique photophysical and electronic properties of the phenanthrene (B1679779) core have positioned its derivatives as promising candidates for use in organic electronic devices. The ability to modify the phenanthrene structure at various positions allows for the fine-tuning of properties such as charge carrier mobility, emission wavelength, and energy levels, which are crucial for the performance of organic light-emitting diodes (OLEDs) and photovoltaic devices.
Organic Light-Emitting Diode (OLED) Components
Phenanthrene derivatives have been investigated as components in OLEDs, serving as host materials for the emissive layer. The high triplet energy and good thermal stability of the phenanthrene scaffold are advantageous for achieving efficient and stable blue phosphorescent OLEDs. For instance, host materials incorporating the phenanthrene moiety have been synthesized and shown to facilitate efficient energy transfer to dopant emitters.
One area of research has focused on spiro[fluorene-9,9′-phenanthren-10′-one]-based donor-acceptor-donor host materials. These materials have demonstrated high efficiency in yellow OLEDs. While not directly derived from phenanthren-9-ylmethanol, these complex structures highlight the utility of the phenanthrene core in creating bipolar host materials with adequate energy gaps for phosphorescent OLEDs rsc.org. In one study, a series of OLED devices were fabricated with different emitting layered architectures to explore their electroluminescence applications rsc.org.
Another approach involves the use of phenanthro[9,10-d]imidazole-containing emitters. These materials can exhibit aggregation-induced emission (AIE) and bipolar transporting properties, making them excellent candidates for deep-blue emitting materials in OLEDs. Non-doped OLEDs based on these emitters have shown promising external quantum efficiencies (EQE) and color purity rsc.org.
| Device Configuration | Emitter/Host | Max. EQE (%) | Color (CIE coordinates) | Ref. |
| Non-doped OLED | mTPE-PPI | 2.30 | Deep-blue (0.15, 0.09) | rsc.org |
| Non-doped OLED | mTPE-DPI | 3.69 | Blue (0.15, 0.14) | rsc.org |
| Doped OLED | mTPE-DPI | 5.52 | Deep-blue (0.15, 0.10) | rsc.org |
| PhOLED | MS-Host Materials | >27 | Yellow | rsc.org |
Photovoltaic Device Sensitizers and Components
In the realm of photovoltaic devices, particularly polymer solar cells, derivatives of phenanthrene have been explored as electron acceptors. For example, phenanthrene-substituted fullerene derivatives have been synthesized and incorporated into the active layer of organic photovoltaic cells. These derivatives can exhibit better light absorption in the UV-visible region compared to the commonly used PC61BM .
The electrochemical properties of these phenanthrene-fullerene adducts are crucial for their function. The lowest unoccupied molecular orbital (LUMO) energy levels of these materials influence the open-circuit voltage (Voc) of the resulting solar cell. Research has shown that polymer solar cells fabricated with a P3HT donor and a phenanthrene-substituted fullerene bis-adduct (PCBA) as the acceptor can achieve notable power conversion efficiencies .
| Device Configuration | Acceptor Material | LUMO Energy Level (eV) | Power Conversion Efficiency (%) | Ref. |
| ITO/PEDOT:PSS/P3HT:Acceptor/LiF/Al | PCMA | -3.66 | Not Reported | |
| ITO/PEDOT:PSS/P3HT:Acceptor/LiF/Al | PCBA | -3.57 | 0.71 |
Role in Polymeric and Supramolecular Architectures
The rigid and aromatic nature of the phenanthrene unit makes it an excellent building block for the construction of well-defined polymeric and supramolecular architectures. The ability to introduce functional groups onto the phenanthrene scaffold allows for the programming of non-covalent interactions, such as π-π stacking and hydrogen bonding, which drive the self-assembly of these molecules into larger, ordered structures.
An interesting application of phenanthrene in supramolecular chemistry is its incorporation into DNA conjugates to create light-harvesting vesicles. In these systems, phenanthrene units attached to DNA strands can act as "sticky ends," promoting the self-assembly of the DNA duplexes into vesicles. These assembled phenanthrene units can function as light-harvesting complexes, absorbing light energy and transferring it to an acceptor molecule. This demonstrates the potential of phenanthrene-based systems in the development of artificial photosynthetic materials nih.gov. The formation of these supramolecular polymers is a dynamic process that can be influenced by external stimuli, leading to materials with responsive properties rsc.org.
Development of Functional Ligands and Organocatalysts for Asymmetric Synthesis
While the direct use of this compound as a scaffold for ligands and organocatalysts is not widely reported, the broader class of phenanthrene-containing molecules and the closely related phenanthroline-based ligands have been pivotal in the field of asymmetric catalysis. The development of chiral ligands is crucial for enantioselective transition-metal catalysis, enabling the synthesis of single-enantiomer pharmaceuticals and fine chemicals frontiersin.org.
The rigid backbone of phenanthrene provides a well-defined platform for the precise positioning of coordinating atoms and chiral substituents, which is essential for effective stereochemical control. For instance, chiral 9,10-dihydrophenanthrenes have been synthesized in a single step using palladium-catalyzed enantioselective cascade reactions enabled by chiral mono-protected amino thioether (MPAThio) ligands nih.gov. This highlights the potential of the phenanthrene core as a component of chiral molecules for asymmetric transformations.
In the area of organocatalysis, which utilizes small organic molecules as catalysts, the principles of catalyst design often rely on rigid scaffolds to create a well-defined chiral environment around the active site. While specific organocatalysts derived from this compound were not identified in the reviewed literature, the structural motifs present in successful organocatalysts often include aromatic backbones to provide steric bulk and control reaction trajectories. This suggests that this compound could serve as a starting point for the synthesis of novel chiral organocatalysts nih.gov. The development of ligands derived from the related phenanthroline scaffold for asymmetric catalysis is a mature field, suggesting that the phenanthrene framework also holds potential for similar applications researchgate.net.
Phenanthren 9 Ylmethanol in Chemical Biology and Pharmaceutical Research
Design and Synthesis of Chemical Probes for Biological Systems
The unique photophysical properties of the phenanthrene (B1679779) moiety make phenanthren-9-ylmethanol an attractive starting point for the development of chemical probes. These tools are designed to interact with and report on biological molecules and processes with high specificity and sensitivity.
Fluorogenic Probes for Monitoring Biological Processes and Imaging
The intrinsic fluorescence of the phenanthrene core is a key feature in the design of fluorogenic probes. These probes are engineered to exist in a non-fluorescent or "quenched" state until they interact with a specific biological target or environment, at which point a conformational change or chemical reaction restores their fluorescence. This "turn-on" mechanism provides a high signal-to-noise ratio, which is crucial for sensitive detection in complex biological systems.
For instance, the synthesis of fluorescent chemical probes for ligation chemistry has been achieved using phenanthrene-9-carbaldehyde, a close derivative of this compound. The fluorescence properties imparted by the phenanthrene residue are central to the function of these probes. While direct utilization of this compound in this specific context is not explicitly detailed, its structural similarity and shared fluorescent properties suggest its potential as a valuable precursor.
The general strategy for creating such probes often involves attaching a recognition element for the target of interest and a quenching moiety to the phenanthrene scaffold. The interaction with the target displaces the quencher, leading to a measurable fluorescent signal. This approach has been widely adopted for the development of probes for various biomolecules and enzymatic activities.
Table 1: Examples of Phenanthrene-based Fluorescent Probes
| Probe Type | Target/Application | Activation Mechanism |
| Photoactivatable Probes | Cellular Imaging | Photolysis of a quenching group |
| Chemosensors | Ion Detection (e.g., Cu2+) | Ion-induced conformational change |
| Bioorthogonal Probes | Labeling Biomolecules | Click chemistry reaction |
This table is illustrative and provides examples of how the phenanthrene scaffold is used in fluorescent probe design.
Applications in Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemical proteomics technology used to study enzyme function directly in native biological systems. ABPP utilizes chemical probes that covalently bind to the active site of specific enzymes, allowing for their detection, identification, and functional characterization. While the direct application of this compound as a scaffold for ABPP probes is not extensively documented in the reviewed literature, the principles of ABPP design allow for the theoretical incorporation of this moiety.
An activity-based probe typically consists of three key components: a reactive group (or "warhead") that forms a covalent bond with the target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. The phenanthrene core of this compound could serve as a rigid scaffold to link these components. Its inherent fluorescence could also be exploited as a built-in reporter tag, potentially simplifying probe design.
Hypothetically, this compound could be functionalized with a suitable reactive group, such as a fluorophosphonate or an epoxide, to target serine hydrolases or cysteine proteases, respectively. The development of such probes would enable the profiling of enzyme activities in various disease states and facilitate the discovery of novel drug targets.
Scaffold for Pharmacologically Active Compounds
The rigid tricyclic ring system of phenanthrene is a common feature in many biologically active natural products and synthetic molecules. This compound serves as a key building block in the synthesis of diverse compounds with significant therapeutic potential.
Synthesis of Phenanthroindolizidine Alkaloids and Analogues
Phenanthroindolizidine alkaloids are a class of natural products known for their potent biological activities, including anticancer and antiviral properties. A significant challenge in harnessing their therapeutic potential lies in their complex structures, which makes their isolation from natural sources difficult and their total synthesis a subject of intense research. universiteitleiden.nl
Phenanthrene derivatives, including those readily prepared from this compound, are crucial starting materials in several synthetic routes to these alkaloids. frontiersin.org For example, a novel synthesis of the phenanthroindolizidine alkaloid ring system has been developed starting from phenanthrene itself. frontiersin.org These synthetic strategies often involve the construction of the indolizidine ring system onto the phenanthrene core. The ability to modify the phenanthrene starting material allows for the creation of a diverse library of analogues, which is essential for structure-activity relationship (SAR) studies and the development of new drugs with improved efficacy and reduced toxicity. universiteitleiden.nl
Modulators of Neurological Receptor Systems, e.g., NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Dysfunction of the NMDA receptor is implicated in a range of neurological and psychiatric disorders, including epilepsy, schizophrenia, and chronic pain. nih.gov Consequently, the development of subtype-selective NMDA receptor modulators is a major goal in neuropharmacology.
Recent research has identified phenanthrene derivatives as potent allosteric modulators of the NMDA receptor. nih.gov Specifically, 9-substituted phenanthrene-3-carboxylic acids have shown significant modulatory activity. semanticscholar.org The synthesis of a series of novel 3,9-disubstituted phenanthrenes, where this compound can be a key intermediate for introducing substituents at the 9-position, has been instrumental in exploring the SAR of these compounds. nih.gov These studies help to elucidate the structural requirements for potent and selective modulation of the NMDA receptor, paving the way for the development of novel therapeutics for neurological disorders.
Table 2: Phenanthrene-based NMDA Receptor Modulators
| Compound Class | Target | Potential Therapeutic Application | Reference |
| 3,9-Disubstituted Phenanthrenes | NMDA Receptor (Allosteric Modulators) | Epilepsy, Schizophrenia, Chronic Pain | nih.govsemanticscholar.org |
Development of Antimalarial and Cytotoxic Agents
The phenanthrene nucleus is a key structural feature in a number of antimalarial and cytotoxic compounds. The development of new agents is critical, particularly in the face of growing drug resistance to existing therapies.
A significant amount of research has focused on 9-phenanthrenemethanols as a class of antimalarial agents. These compounds have shown activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. For instance, a study of 16 different 9-phenanthrenemethanols demonstrated their superior activity compared to the reference compound at the time. Two compounds, WR-122,455 and WR-171,669, were identified as particularly promising candidates for further development. These compounds were found to be effective against chloroquine-resistant strains of the parasite.
In addition to their antimalarial properties, phenanthrene derivatives have also been investigated for their cytotoxic activity against various cancer cell lines. The planar structure of the phenanthrene ring system allows it to intercalate with DNA, potentially leading to cell cycle arrest and apoptosis. The substitution pattern on the phenanthrene core plays a crucial role in determining the cytotoxic potency and selectivity of these compounds. For example, some naturally occurring and synthetic phenanthrenes have demonstrated significant cytotoxic effects against human cancer cell lines.
Table 3: Biological Activity of Selected Phenanthrene Derivatives
| Compound Type | Biological Activity | Target Organism/Cell Line |
| 9-Phenanthrenemethanols | Antimalarial | Plasmodium falciparum |
| Various Phenanthrene Derivatives | Cytotoxic | Human Cancer Cell Lines |
Conclusion and Future Research Perspectives
Synergistic Integration of Synthetic, Analytical, and Computational Methodologies
The advancement of phenanthren-9-ylmethanol chemistry is critically dependent on the seamless integration of synthetic, analytical, and computational methods. Synthetic organic chemistry provides the foundational tools for constructing this compound and its analogs. For instance, the synthesis of analogs as potential antimalarial agents highlights the importance of developing novel reaction pathways. dtic.mil Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into the electronic structure, reactivity, and potential applications of these molecules before they are ever synthesized in a lab. researchgate.net A computational study on phenanthrene (B1679779) derivatives, for example, has been used to investigate their potential in organic solar cells by evaluating their inter-frontier energy gaps. researchgate.net
Analytical techniques are the indispensable bridge between theoretical prediction and tangible reality. Methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are essential for the separation, identification, and quantification of phenanthrene compounds and their metabolites. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are crucial for the structural characterization and identification of newly synthesized compounds. This synergy allows for a cycle of design, synthesis, and verification, where computational models predict promising structures, synthesis brings them to fruition, and analysis confirms their identity and purity, feeding data back to refine future models.
Table 1: Integrated Methodologies in this compound Research
| Methodology | Techniques/Approaches | Role in Research Cycle | Key Insights Provided |
|---|---|---|---|
| Synthetic | Aldol Condensation, Grignard Reactions, Photochemical Ring Closure, Haworth Synthesis | Creation of target molecules and novel derivatives. dtic.milpharmaguideline.com | Access to new chemical structures for testing and application. |
| Analytical | GC-MS, HPLC-UV/Fluorescence, NMR Spectroscopy, Thin-Layer Chromatography (TLC) | Structural verification, purity assessment, quantification, and metabolite identification. nih.govorgsyn.org | Confirmation of molecular structure, assessment of reaction success, and understanding of metabolic fate. |
| Computational | Density Functional Theory (DFT), Molecular Orbital Calculations | Prediction of electronic properties, reaction mechanisms, and potential applications (e.g., in photovoltaics). researchgate.net | Guidance for synthetic targets, understanding of structure-activity relationships, and prediction of material properties. |
Emerging Trends and Challenges in this compound Chemistry
The field is witnessing several emerging trends, largely driven by the unique photophysical and biological properties of the phenanthrene scaffold. A significant trend is the exploration of this compound derivatives as components in advanced materials. Computational studies suggest that the phenanthrene backbone is a promising candidate for creating donor materials in organic photovoltaics, potentially leading to high-efficiency solar cells. researchgate.net Furthermore, its established role as a pharmacophore in potential antimalarial agents continues to drive research into new therapeutic applications. guidechem.com
Despite these promising avenues, significant challenges remain. From a synthetic perspective, achieving regioselectivity in the functionalization of the phenanthrene core can be difficult. The development of greener and more sustainable synthetic routes is a persistent challenge in polycyclic aromatic hydrocarbon chemistry, aiming to replace hazardous reagents and solvents. researchgate.net Another challenge lies in understanding the complex fate and potential toxicity of phenanthrene derivatives in biological and environmental systems, which requires sophisticated analytical methods to detect and quantify trace levels of metabolites. nih.govresearchgate.net
Interdisciplinary Research Opportunities and Translational Impact
The future of this compound research lies in its interdisciplinary potential. The intersection of organic synthesis, medicinal chemistry, and parasitology offers opportunities to develop new classes of antimalarial drugs, a critical need in global health. dtic.milguidechem.com The inherent fluorescence of the phenanthrene ring system opens up collaborations with materials scientists and engineers to design novel sensors, bio-imaging agents, and components for optoelectronic devices.
The translational impact of this research could be substantial. In medicine, the development of a potent, safe, and affordable antimalarial drug based on a this compound scaffold would be a major therapeutic advancement. In materials science, the successful integration of these compounds into organic electronics could contribute to the development of more efficient and flexible solar panels and displays. The journey from fundamental laboratory research on this compound to these real-world applications will require sustained collaboration between chemists, biologists, physicists, and engineers, underscoring the compound's significance as a platform for interdisciplinary innovation.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 9-formylfluorene |
| 9-fluorenylmethanol |
| Anthracene |
| Barium chloride |
| Calcium chloride |
| Carbazole |
| Dihydroartemisinin |
| Dimethyl sulfate |
| Diphenic acid |
| Ethyl formate (B1220265) |
| Phenanthraquinoinone |
| Phenanthrene |
| This compound |
| Sodium borohydride (B1222165) |
| Sodium dithionite |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for phenanthren-9-ylmethanol, and how can reaction conditions be optimized?
- Methodology : Grignard reactions (e.g., using aryl magnesium bromides) or Friedel-Crafts alkylation are common approaches. For example, Scheme 2 in outlines a synthesis using o-tolylmagnesium bromide in THF (2 h, 80% yield). Key parameters include solvent choice (THF for Grignard), temperature (room temperature to reflux), and catalyst selection (e.g., AcOH for cyclization). Optimization may involve varying molar ratios, reaction times, or purification via column chromatography .
- Validation : Monitor reaction progress using TLC or HPLC. Confirm purity via melting point analysis and spectroscopic data .
Q. How can this compound be structurally characterized using spectroscopic techniques?
- Methodology :
- NMR : Compare experimental H and C NMR spectra with NIST reference data ( ). Key signals include hydroxyl protons (~1–5 ppm, broad) and aromatic protons (6.5–8.5 ppm).
- IR : Identify O–H stretching (~3200–3600 cm) and C–O bonds (~1050–1250 cm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (194.2286 g/mol) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines : While direct safety data for this compound are limited, analogous compounds like 9-fluorenylmethanol ( ) suggest standard precautions:
- Use PPE (gloves, goggles, lab coat).
- Avoid inhalation/ingestion; work in a fume hood.
- Store in airtight containers away from oxidizers.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic or physicochemical data for this compound?
- Methodology :
- Cross-Validation : Compare data across multiple sources (e.g., NIST, PubChem) to identify outliers.
- Experimental Replication : Reproduce synthesis and characterization under controlled conditions (e.g., solvent purity, humidity).
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental results .
Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices (e.g., environmental or biological samples)?
- Methodology :
- LC-MS/MS : Employ reverse-phase C18 columns with ESI ionization in positive mode. Use deuterated internal standards (e.g., this compound-d) to correct matrix effects .
- Derivatization : Enhance detection sensitivity by converting the hydroxyl group to a trimethylsilyl ether using BSTFA [(N,O-bis(trimethylsilyl)trifluoroacetamide)] .
Q. How can this compound be functionalized for applications in pH-sensitive fluorimetric probes?
- Design Strategy :
- Derivatization : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) to the phenanthrene core to modulate fluorescence properties.
- Platform Adaptation : Leverage xanthenol-based frameworks () by substituting the xanthene moiety with this compound. Test pH responsiveness in buffered solutions (pH 2–12) using fluorimetry .
Q. What computational tools are effective for predicting the reactivity and stability of this compound derivatives?
- Tools :
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in solvents like DMSO or water.
- Docking Studies : Use AutoDock Vina to predict binding affinities for biological targets (e.g., enzymes or receptors).
- QM/MM Calculations : Model reaction pathways (e.g., oxidation of the hydroxyl group) using hybrid quantum-mechanical/molecular-mechanical methods .
Methodological Considerations
- Data Interpretation : When analyzing contradictory results, apply phenomenological frameworks ( ) to contextualize experimental variability (e.g., batch-to-batch reagent differences).
- Ethical Compliance : Follow institutional guidelines ( ) for data anonymization and storage, particularly in collaborative studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
